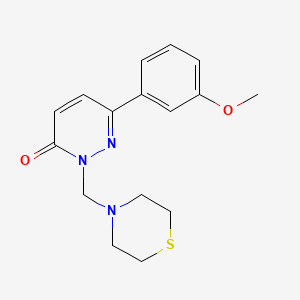![molecular formula C22H23ClN4O3 B11002750 N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide](/img/structure/B11002750.png)
N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives, which play a significant role in natural products, drugs, and cell biology . Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Industrial Production Methods:: Unfortunately, specific industrial production methods for Compound X are not widely documented. research efforts continue to explore efficient and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions:: Compound X can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromic acid (H~2~CrO~4~) may be employed.
- Reduction : Reagents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can reduce Compound X.
- Substitution : Nucleophilic substitution reactions can occur using appropriate nucleophiles (e.g., amines, alkoxides).
Major Products:: The specific major products formed during these reactions would depend on reaction conditions and substituents present.
Scientific Research Applications
Compound X finds applications in various fields:
- Chemistry : Used as a building block for more complex molecules.
- Biology : Investigated for potential biological activities (e.g., antimicrobial, antiviral, or anticancer properties).
- Medicine : Explored for therapeutic applications.
- Industry : May serve as a precursor in drug development or materials science.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While Compound X’s uniqueness is notable, it’s essential to compare it with related compounds. Unfortunately, I don’t have specific information on similar compounds at this moment.
Properties
Molecular Formula |
C22H23ClN4O3 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[4-[2-(5-chloro-1H-indol-3-yl)ethylcarbamoyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C22H23ClN4O3/c23-17-3-6-20-19(13-17)16(14-25-20)7-8-24-21(28)15-1-4-18(5-2-15)26-22(29)27-9-11-30-12-10-27/h1-6,13-14,25H,7-12H2,(H,24,28)(H,26,29) |
InChI Key |
XQYDGKMBZJMMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B11002669.png)
![2'-(butan-2-yl)-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002672.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11002673.png)
![Ethyl 2-[2-({5-[(3AS,4S,6AR)-2-oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]pentanoyl}amino)-1,3-thiazol-4-YL]acetate](/img/structure/B11002685.png)
![Dimethyl (2S)-2-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B11002692.png)
![propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11002693.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B11002694.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11002698.png)
![2-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11002712.png)
![2-(pyridin-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11002722.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide](/img/structure/B11002736.png)

![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B11002761.png)
![2-(3-fluorobenzyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11002768.png)
